molecular formula C16H20N2O3S B14010727 4-(4-Butoxyanilino)benzenesulfonamide CAS No. 6951-73-1

4-(4-Butoxyanilino)benzenesulfonamide

Cat. No.: B14010727
CAS No.: 6951-73-1
M. Wt: 320.4 g/mol
InChI Key: DNUPHIDPPUEGIX-UHFFFAOYSA-N
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Description

4-(4-Butoxyanilino)benzenesulfonamide is an organic compound with the molecular formula C16H20N2O3S. It is a derivative of benzenesulfonamide, featuring a butoxy group attached to the aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxyanilino)benzenesulfonamide typically involves the reaction of 4-butoxyaniline with benzenesulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-butoxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Reaction Conditions:

    Reagents: 4-butoxyaniline, benzenesulfonyl chloride

    Solvent: Anhydrous dichloromethane or chloroform

    Base: Triethylamine or pyridine

    Temperature: Room temperature to 40°C

    Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxyanilino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Butoxyanilino)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibacterial sulfonamide used in combination with trimethoprim.

    Sulfadiazine: Another antibacterial sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

Uniqueness

4-(4-Butoxyanilino)benzenesulfonamide is unique due to its butoxy group, which can enhance its lipophilicity and potentially improve its bioavailability and membrane permeability compared to other sulfonamides .

Properties

CAS No.

6951-73-1

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

4-(4-butoxyanilino)benzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-2-3-12-21-15-8-4-13(5-9-15)18-14-6-10-16(11-7-14)22(17,19)20/h4-11,18H,2-3,12H2,1H3,(H2,17,19,20)

InChI Key

DNUPHIDPPUEGIX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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